6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride

Description

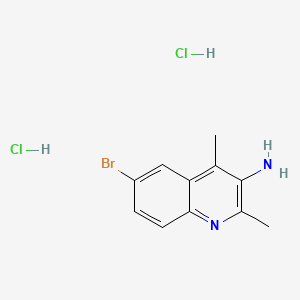

6-Bromo-2,4-dimethylquinolin-3-amine dihydrochloride is a halogenated quinoline derivative featuring a bromo substituent at position 6, methyl groups at positions 2 and 4, and an amine group at position 2. This compound is part of a broader class of quinoline-based molecules known for their diverse applications in medicinal chemistry and materials science. Quinolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The bromine atom and methyl groups in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmacological studies .

The dihydrochloride salt form suggests enhanced stability and aqueous solubility, which is advantageous for biological testing.

Properties

Molecular Formula |

C11H13BrCl2N2 |

|---|---|

Molecular Weight |

324.04 g/mol |

IUPAC Name |

6-bromo-2,4-dimethylquinolin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H11BrN2.2ClH/c1-6-9-5-8(12)3-4-10(9)14-7(2)11(6)13;;/h3-5H,13H2,1-2H3;2*1H |

InChI Key |

IDMAECVVYVYGIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=C1N)C)Br.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride typically involves the bromination of 2,4-dimethylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like acetonitrile. The brominated intermediate is then reacted with an amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively .

Scientific Research Applications

6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride with structurally related compounds:

Key Observations:

- Substituent Position: Bromine at position 6 is common in bioactive compounds (e.g., aplysinopsins ), but the addition of methyl groups at C2 and C4 in the target compound may sterically hinder interactions compared to smaller substituents (e.g., chlorine or hydrogen).

- Reactivity: Brominated quinolines are versatile intermediates. For example, 6-bromo-2,3-diphenylimidazo[1,2-a]pyridine undergoes Suzuki coupling with ethynylbenzene in 95% yield , suggesting the target compound could participate in similar cross-coupling reactions.

Pharmacological Potential

- Receptor Affinity: Brominated aplysinopsins demonstrate nanomolar affinity for serotonin receptors, suggesting the target compound’s amine group could enhance interactions with CNS targets .

- Antimicrobial Activity: Nicotinohydrazides with bromo and chloro substituents show promise as antibacterial agents, though their mechanisms differ from quinolines .

Biological Activity

6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C10H11BrCl2N2

- Molecular Weight : 304.02 g/mol

- IUPAC Name : 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : It has been reported to inhibit tropomyosin-related kinase A (TrkA), which is involved in pain signaling pathways and neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections .

- Anticancer Potential : Research indicates that the compound may have anticancer effects by inducing apoptosis in cancer cells through specific signaling pathways .

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: TrkA Kinase Inhibition

In a preclinical trial, researchers tested the efficacy of the compound in models of neuropathic pain. Results indicated that administration of this compound significantly reduced pain responses in animal models, correlating with TrkA inhibition.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines showed that the compound effectively induced apoptosis through caspase activation. The results suggested a promising avenue for further development as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.